- Preparation of N-pyrazolyl carboxamides as CRAC channel inhibitors, World Intellectual Property Organization, , ,
Cas no 954815-11-3 (4-Iodo-2-(trifluoromethyl)benzoic acid)
4-Iodo-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-2-(trifluoromethyl)benzoic acid
- 2-(trifluoromethyl)-4-iodobenzoic acid
- 2-Trifluoromethyl-4-Iodobenzoic acid
- XSQLEPZNGCNYKF-UHFFFAOYSA-N
- 6457AC
- WT1512
- 4-Iodo-2-trifluoromethylbenzoic acid
- 4-Iodo-2-trifluoromethyl-benzoic acid
- FCH1394986
- AX8230948
- BB 0244813
- ST24023577
- 4-Iodo-2-(trifluoromethyl)benzoic acid (ACI)
- SCHEMBL695647
- DS-17858
- SY113227
- 954815-11-3
- DB-292037
- CS-0041031
- MFCD09881756
- 4-Iodo-2-(trifluoromethyl)benzoicacid
- AKOS000109366
- DTXSID50589916
-
- MDL: MFCD09881756
- Inchi: 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
- InChI Key: XSQLEPZNGCNYKF-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(F)(F)F)=CC(I)=CC=1)O
Computed Properties
- Exact Mass: 315.92081g/mol
- Monoisotopic Mass: 315.92081g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 3
4-Iodo-2-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ441-1g |
4-Iodo-2-(trifluoromethyl)benzoic acid |
954815-11-3 | 95+% | 1g |
202.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ441-250mg |
4-Iodo-2-(trifluoromethyl)benzoic acid |
954815-11-3 | 95+% | 250mg |
81CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ441-100mg |
4-Iodo-2-(trifluoromethyl)benzoic acid |
954815-11-3 | 95+% | 100mg |
37CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ441-5g |
4-Iodo-2-(trifluoromethyl)benzoic acid |
954815-11-3 | 95+% | 5g |
877.0CNY | 2021-07-12 | |
| Matrix Scientific | 101266-1g |
4-Iodo-2-(trifluoromethyl)benzoic acid |
954815-11-3 | 1g |
$405.00 | 2023-09-10 | ||
| TRC | I706400-25mg |
4-Iodo-2-(trifluoromethyl)benzoic Acid |
954815-11-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706400-50mg |
4-Iodo-2-(trifluoromethyl)benzoic Acid |
954815-11-3 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I706400-250mg |
4-Iodo-2-(trifluoromethyl)benzoic Acid |
954815-11-3 | 250mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54450-1g |
4-Iodo-2-trifluoromethylbenzoic acid |
954815-11-3 | 95% | 1g |
¥55.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54450-5g |
4-Iodo-2-trifluoromethylbenzoic acid |
954815-11-3 | 95% | 5g |
¥230.0 | 2023-09-06 |
4-Iodo-2-(trifluoromethyl)benzoic acid Production Method
Production Method 1
1.2 Reagents: Sulfuric acid , Potassium iodide Solvents: Water ; cooled; rt; 45 min, rt → 80 °C; 80 °C → rt
Production Method 2
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; overnight, rt
1.3 Reagents: Sodium sulfite Solvents: Dichloromethane
- Preparation of bis(sulfonylamino) derivatives as inhibitors of microsomal prostaglandin E synthase-1, World Intellectual Property Organization, , ,
4-Iodo-2-(trifluoromethyl)benzoic acid Raw materials
4-Iodo-2-(trifluoromethyl)benzoic acid Preparation Products
4-Iodo-2-(trifluoromethyl)benzoic acid Suppliers
4-Iodo-2-(trifluoromethyl)benzoic acid Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Iodo-2-(trifluoromethyl)benzoic acid
Comprehensive Analysis of 4-Iodo-2-(trifluoromethyl)benzoic acid (CAS No. 954815-11-3): Properties, Applications, and Industry Trends
4-Iodo-2-(trifluoromethyl)benzoic acid (CAS No. 954815-11-3) is a highly specialized aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its iodo and trifluoromethyl functional groups, serves as a critical building block in organic synthesis. Its unique structural features make it invaluable for designing advanced materials and bioactive molecules, aligning with the growing demand for halogenated intermediates in modern chemistry.
The molecular structure of 4-Iodo-2-(trifluoromethyl)benzoic acid combines a benzoic acid core with strategic substitutions that enhance its reactivity. The electron-withdrawing trifluoromethyl group (-CF3) and the iodo substituent at the 4-position create a versatile scaffold for cross-coupling reactions, particularly in Suzuki-Miyaura and Ullmann-type transformations. Researchers frequently explore its role in synthesizing fluorinated pharmaceuticals, a trending topic due to the rising popularity of FDA-approved drugs containing trifluoromethyl groups (e.g., fluoxetine, celecoxib).
In the context of green chemistry and sustainable synthesis, CAS 954815-11-3 has been investigated for its compatibility with eco-friendly catalysts and solvent systems. Recent publications highlight its use in flow chemistry setups, reducing waste generation—a key concern for industries complying with REACH regulations. This aligns with frequent search queries like "environmentally benign halogenation methods" and "scalable aromatic functionalization."
The compound's applications extend to material science, where it acts as a precursor for liquid crystal monomers and OLED materials. Its ability to modify electronic properties through halogen bonding makes it relevant for organic electronics—a hot topic given the global push for flexible displays and energy-efficient devices. Analytical techniques such as HPLC purity testing and NMR structural verification are essential for quality control, addressing common purchaser concerns about batch-to-batch consistency.
Market trends indicate growing demand for high-purity 4-Iodo-2-(trifluoromethyl)benzoic acid, driven by R&D investments in targeted drug discovery. Patent analyses reveal its incorporation in kinase inhibitor scaffolds and antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic class. This connects to trending searches like "C-H activation in drug synthesis" and "trifluoromethylation strategies," emphasizing the compound's relevance in cutting-edge research.
Storage and handling recommendations for CAS 954815-11-3 typically suggest inert atmosphere protection to prevent iodine dissociation, a frequently asked topic in technical forums. Suppliers often provide COA documentation and stability data to address regulatory requirements from GMP-certified manufacturers. The compound's shelf life under various conditions remains a key consideration for procurement specialists.
Future perspectives for 4-Iodo-2-(trifluoromethyl)benzoic acid include potential roles in PET radiotracer development (leveraging the iodine-124 isotope) and metal-organic frameworks (MOFs)—areas generating substantial academic interest. Its compatibility with automated synthesis platforms positions it well for the growing high-throughput experimentation market, answering industry needs for accelerated molecule development cycles.
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